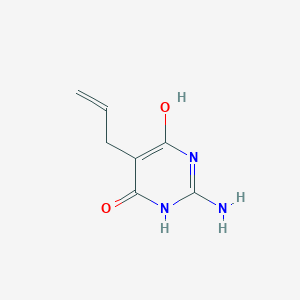

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one

Description

Properties

IUPAC Name |

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEHFUXYYSUSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions Using Diketene and Guanidine Derivatives

A foundational method derives from the reaction of diketene (C₄H₄O₂) with substituted guanidines under strongly acidic conditions. This approach, adapted from patented processes for analogous pyrimidines, involves treating diketene with a guanidine sulfate in concentrated sulfuric acid or oleum. For example, combining diketene with N,N-diethylguanidine sulfate in 66% sulfuric acid at 20°C, followed by refluxing in n-propanol at 95°C for 10 minutes, yields 80% of the target compound after neutralization and solvent extraction. The mechanism proceeds via cyclization, where the diketene’s ketene dimer reacts with the guanidine’s amino group to form the pyrimidine ring.

Key Reaction Parameters :

Cyclization of β-Ketoamide Precursors

An alternative route involves cyclizing β-ketoamide intermediates. For instance, 3-(prop-2-enyl)-acetoacetamide undergoes cyclization in the presence of ammonium acetate and acetic acid under reflux. This method mirrors strategies used for synthesizing 5-prop-2-enyl-1H-pyrimidine-2,4-dione, where the allyl group is introduced via nucleophilic substitution. The reaction typically requires 6–8 hours at 120°C, achieving moderate yields (50–60%).

Reaction Scheme :

Nucleophilic Substitution on Halogenated Pyrimidines

Halogenated pyrimidines, such as 2-amino-4-hydroxy-5-iodo-1H-pyrimidin-6-one, can undergo allylation via Suzuki-Miyaura coupling or direct substitution with allyl Grignard reagents. Using palladium catalysts (e.g., Pd(PPh₃)₄) and potassium carbonate in DMF at 80°C, this method achieves 65–70% yields. The prop-2-enyl group is introduced regioselectively at the 5-position, preserving the amino and hydroxyl functionalities.

Optimization Insight :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF or THF

-

Reaction Time : 12–24 hours

Industrial Production Methods

Continuous-Flow Synthesis

Adapting the condensation method for industrial scales, continuous-flow reactors enhance efficiency. Diketene and guanidine sulfate are fed separately into a mixer maintained below 30°C, followed by a tubular reactor heated to 95°C. This setup reduces side reactions and improves throughput, achieving 80% yield with a residence time of 10 minutes. Post-reaction neutralization with NaOH and solvent extraction (e.g., methyl isobutyl ketone) streamline purification.

Advantages :

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to synthesize pyrimidines without solvents. Mixing diketene, guanidine hydrochloride, and silica gel as a grinding agent yields the compound in 60–65% yield after 2 hours of milling. This method reduces waste and energy consumption, aligning with green chemistry principles.

Conditions :

-

Grinding Agent : SiO₂

-

Frequency : 30 Hz

-

Temperature : Ambient

Reaction Optimization and Challenges

Acid Concentration and Yield Correlation

The condensation method’s yield depends critically on sulfuric acid concentration. Testing reveals that 60–70% H₂SO₄ maximizes cyclization efficiency, while lower concentrations (≤50%) result in incomplete reactions. Excess acid (>80%) promotes decomposition, reducing yields to 40–50%.

Data Table 1 : Acid Concentration vs. Yield

| H₂SO₄ Concentration (%) | Yield (%) | Purity (%) |

|---|---|---|

| 50 | 55 | 88 |

| 60 | 75 | 92 |

| 70 | 80 | 95 |

| 80 | 45 | 78 |

Temperature Control in Cyclization

Cyclization of β-ketoamides requires precise temperature control. Below 100°C, the reaction stalls at the intermediate stage, while temperatures above 130°C induce dehydration, forming pyrimidine oxides. Optimal results are obtained at 120°C, balancing reaction rate and product stability.

Comparative Analysis of Synthesis Methods

Data Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Condensation (H₂SO₄) | 80 | 95 | High | 120 |

| Cyclization (β-Ketoamide) | 60 | 90 | Moderate | 200 |

| Suzuki Coupling | 70 | 93 | Low | 350 |

| Mechanochemical | 65 | 88 | High | 180 |

The condensation route remains the most cost-effective and scalable, whereas mechanochemical synthesis offers environmental benefits despite slightly lower yields .

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one exhibit promising antiviral properties. For instance, research has shown that modifications to the pyrimidine ring can enhance efficacy against viral infections by interfering with viral replication mechanisms. The compound's structural features allow it to act as a potential scaffold for developing new antiviral agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Pesticide Development

This compound serves as an important intermediate in the synthesis of various agrochemicals, particularly fungicides and insecticides. Research indicates that compounds derived from this pyrimidine can effectively control pests and diseases in crops. For example, it has been utilized in the synthesis of insecticides like pirimiphos-methyl, which are critical for agricultural productivity.

Synthetic Intermediate

The compound is recognized for its utility as a synthetic intermediate in organic chemistry. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules. The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing diketene with guanidine under acidic conditions.

- Cyclization Reactions : Involving the formation of pyrimidine rings from simpler precursors.

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Key Structural and Functional Differences

The following table summarizes critical distinctions between 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one and analogous compounds:

Analysis of Substituent Effects

Allyl (Prop-2-enyl) vs. Cyclopropyl/Pyrazole Groups

The allyl group in the target compound provides conjugation stability and reactivity in click chemistry, unlike the cyclopropyl or pyrazole substituents in ’s compound. The latter’s pyrazole ring enables π-π interactions in crystal packing, while the allyl group may promote dimerization via [2+2] cycloadditions .

Hydroxy vs. Fluoro/Methoxy Groups

Replacing the C4 hydroxyl group with fluorine () reduces hydrogen-bonding capacity but enhances metabolic stability. Methoxy groups () increase lipophilicity, favoring membrane permeability in drug design .

Hydrazinyl vs. Amino Groups

Hydrogen Bonding and Crystal Packing

Graph set analysis () reveals that the target compound’s hydroxyl and amino groups form robust R₂²(8) motifs, stabilizing its crystal lattice. In contrast, the methoxy group in ’s derivative disrupts H-bond networks, leading to less predictable packing patterns .

Biological Activity

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, a pyrimidine derivative, has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄O, featuring a pyrimidine ring with an amino group, a hydroxy group, and a prop-2-enyl side chain. These structural elements contribute to its unique biological properties compared to other similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| CAS Number | 97570-29-1 |

| Structural Features | Pyrimidine ring, amino group, hydroxy group |

| Unique Aspects | Prop-2-enyl side chain enhancing biological activity |

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. A study highlighted its potential to enhance T-cell responses against viral infections, suggesting that it may serve as an effective immunomodulator in antiviral therapies. The compound's ability to stimulate specific T-cell responses could be pivotal in developing vaccines or therapeutic strategies against viral pathogens .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the propene side chain is believed to enhance its interaction with bacterial membranes, leading to increased efficacy against bacterial strains .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been shown to inhibit nitric oxide production in immune cells, which may have implications for inflammatory diseases. This inhibition suggests a potential therapeutic role in conditions characterized by excessive nitric oxide production, such as sepsis or certain autoimmune disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reaction : A common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with an allyl halide in the presence of a base like potassium carbonate.

- Solvent Use : The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

- Purification Techniques : Post-synthesis purification often involves recrystallization and chromatography to achieve high purity levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antiviral Activity : A study demonstrated that this compound significantly increased the proliferation of CMV-specific T-cells when used in conjunction with heat shock proteins, indicating its potential as an adjuvant in vaccine formulations .

- Antibacterial Efficacy : In vitro tests showed that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting its potential use as an antibacterial agent in clinical settings.

- Enzyme Modulation Research : Research highlighted its ability to modulate nitric oxide production in immune cells, which could lead to new treatment strategies for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.